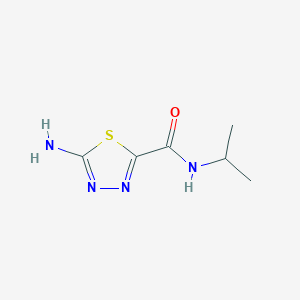

5-amino-N-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is a core structure in many biologically active compounds and is known for its wide range of chemical and biological properties .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For example, they can react with isothiocyanates to form 5-amino-1,2,4-thiadiazoles . They can also react with phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the molecular weight can be determined using mass spectrometry .科学的研究の応用

Synthesis and Antitumor Activity

A significant area of research involves the synthesis of novel compounds for antitumor activity. For instance, a study detailed the discovery of potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. One compound demonstrated complete tumor regressions and low toxicity in a chronic myelogenous leukemia (CML) model, indicating its potential for oncology applications (L. Lombardo et al., 2004). Another work reported the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their in vitro anticancer activity against several human cancer cell lines, showing promising results (S. Tiwari et al., 2017).

Synthesis Techniques

Research also focuses on developing efficient synthesis techniques for thiadiazole derivatives, which are important for further pharmacological study. A new synthesis method with high yield for 5-aminothiazole-4-carboxamide was reported, highlighting an environment-friendly approach suitable for industrial production (J. Wang et al., 2014). Another study presented a general method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, demonstrating the versatility and efficiency of this approach (J. Park et al., 2009).

Mechanisms of Action and Molecular Docking Studies

Investigations into the mechanisms of action and molecular docking studies are crucial for understanding how these compounds interact with biological targets. For example, the antitumor drug temozolomide's synthesis pathway was explored, providing insights into the chemical reactions involved in forming such pharmacologically active compounds (Yongfeng Wang et al., 1997). Furthermore, the molecular docking study of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives aimed to predict the probable mechanism of action, indicating the compounds' good oral drug-like behavior (S. Tiwari et al., 2017).

作用機序

Safety and Hazards

将来の方向性

The future research directions in this field could involve the design and synthesis of new 1,3,4-thiadiazole derivatives with improved biological activities. The development of more efficient synthetic methods and the exploration of new biological targets are also important areas of future research .

特性

IUPAC Name |

5-amino-N-propan-2-yl-1,3,4-thiadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-3(2)8-4(11)5-9-10-6(7)12-5/h3H,1-2H3,(H2,7,10)(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIAKMAGEPWRIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)